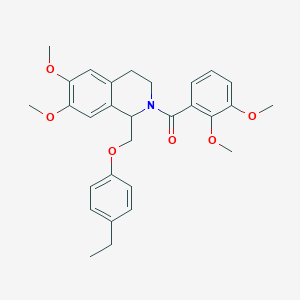

![molecular formula C16H16FN3O2S B2482431 N-(3-氟-4-甲基苯基)-2-(6-甲基-5-氧代-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-3-基)乙酰胺 CAS No. 953015-23-1](/img/structure/B2482431.png)

N-(3-氟-4-甲基苯基)-2-(6-甲基-5-氧代-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-3-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds structurally related to N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide involves various chemical reactions, starting from basic building blocks to achieve the complex final structure. For instance, the synthesis of similar thiazolo[3,2-a]pyrimidinone derivatives has been reported using electrophilic building blocks, highlighting the synthetic routes and chemical transformations required to construct the thiazolopyrimidinone core with desired substitutions (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide has been confirmed through analytical and spectral studies, including NMR, IR, and mass spectrometry. These techniques provide essential information on the molecular architecture, confirming the presence of specific functional groups and the overall molecular framework (Salian, Narayana, & Sarojini, 2017).

Chemical Reactions and Properties

Chemical reactions involving thiazolo[3,2-a]pyrimidinones typically explore the reactivity of this heterocyclic system towards various reagents, leading to the formation of derivatives with varied biological activities. The electrophilic nature of certain positions on the ring allows for substitution reactions that introduce different functional groups, altering the compound's chemical properties and potential biological activity (Subasri et al., 2016).

科学研究应用

抗炎和抗疼痛活性:

- 已合成噻唑并[3,2-a]嘧啶衍生物,并使用大鼠爪水肿方法和热刺激技术等方法评估其抗炎和抗疼痛活性。该类化合物中的某些化合物表现出显著的抗炎和抗疼痛活性,同时具有较低的溃疡原性活性和较高的ALD50值 (Alam et al., 2010)。

- 另一项研究合成了类似的衍生物,并评估了它们的抗疼痛和抗炎性能。对位取代衍生物在这些领域显示出显著的活性 (Selvam et al., 2012)。

抗癌性质:

- 已研究了噻唑嘧啶衍生物作为抗癌药物的合成和结构活性关系(SAR)。这些化合物在U937人类组织细胞淋巴瘤细胞系上的抗癌活性得到评估,结果显示特定的结构特征强烈影响抗癌活性 (Selvam et al., 2012)。

抗菌性质:

- 合成了一系列噻唑嘧啶衍生物,并对其在体外抗菌活性进行了测试,针对各种耐药的革兰氏阳性和阴性细菌。许多合成的化合物对多种细菌菌株显示出比已知抗生素利奈唑更低的MIC值 (Varshney et al., 2009)。

新化合物的合成:

- 已进行了关于合成新型衍生物的研究,涉及N-(3-氟-4-甲基苯基)-2-(6-甲基-5-氧代-3,5-二氢-2H-噻唑并[3,2-a]嘧啶-3-基)乙酰胺,导致开发出具有潜在药理应用的各种化合物 (Youssef et al., 2011)。

作用机制

Target of Action

Thiazolopyrimidine derivatives, to which this compound belongs, are known to have a broad spectrum of biological activities . They are considered promising scaffolds for the design of new medicines, including anticancer drugs .

Mode of Action

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . The active methylene group (C2H2) in these derivatives is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Biochemical Pathways

Thiazolopyrimidine derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Thiazolopyrimidine derivatives, including this compound, have demonstrated high antitumor, antibacterial, and anti-inflammatory activities . These compounds have been screened for their anticancer activities against various cell lines . For instance, compounds 4g and 4f exhibited potent cytotoxic activity .

Action Environment

The design of new medicines using thiazolopyrimidine derivatives considers the optimization of the interaction between the ligand and biological target .

They are promising scaffolds for the design of new medicines, particularly anticancer drugs, due to their broad spectrum of biological activities and their ability to be readily modified by the introduction of new binding sites .

属性

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2S/c1-9-3-4-11(5-13(9)17)19-14(21)6-12-8-23-16-18-7-10(2)15(22)20(12)16/h3-5,7,12H,6,8H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRBHANVPGOINZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2CSC3=NC=C(C(=O)N23)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

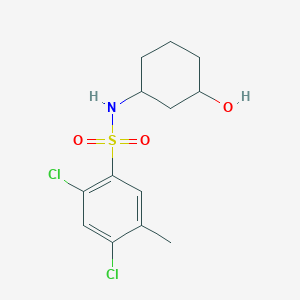

![N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2482349.png)

![N~6~-(4-fluorobenzyl)-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2482350.png)

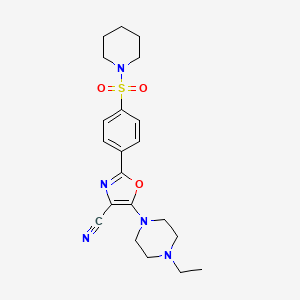

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2482354.png)

![2-[(6-Methyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B2482355.png)

![Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate](/img/structure/B2482360.png)

![3-[4-(Chloromethyl)phenyl]-3-fluorooxetane](/img/structure/B2482365.png)

![6-Methoxybenzo[C]isoxazol-3(1H)-one](/img/structure/B2482366.png)

![1-[(4-Fluorophenyl)acetyl]piperazine](/img/structure/B2482367.png)

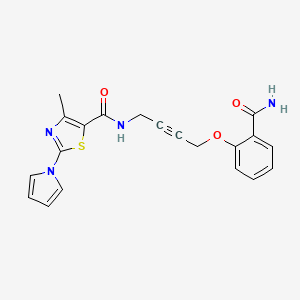

![2-[(1H-indol-3-yl)methyl]-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2482368.png)

![Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2482371.png)